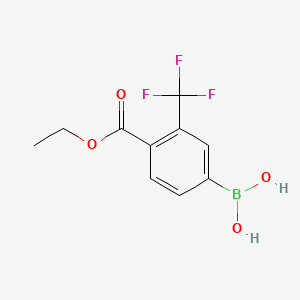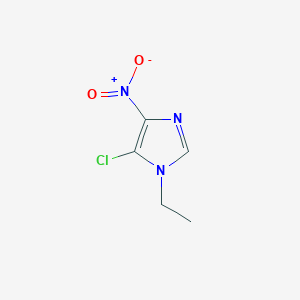
(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. These structural features make it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-5-fluoro-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The primary mechanism of action for (4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling. The boronic acid transfers its aryl group to the palladium catalyst, forming a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 5-Fluoro-2-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid is unique due to the combination of its ethoxy, fluoro, and methyl substituents, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a versatile reagent for synthesizing a wide range of biaryl compounds with specific electronic and steric properties .
Propriétés
Formule moléculaire |
C9H12BFO3 |
|---|---|
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
(4-ethoxy-5-fluoro-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-3-14-9-4-6(2)7(10(12)13)5-8(9)11/h4-5,12-13H,3H2,1-2H3 |
Clé InChI |
UOBICQXRADPZRH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1C)OCC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
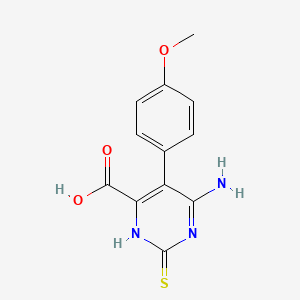


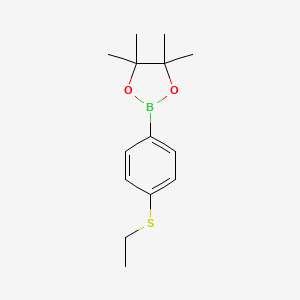
![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
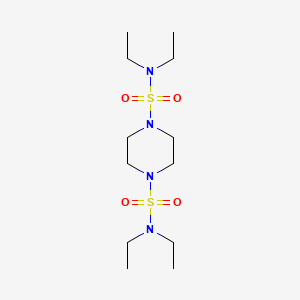
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
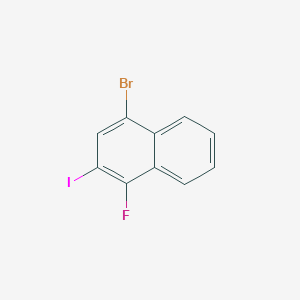
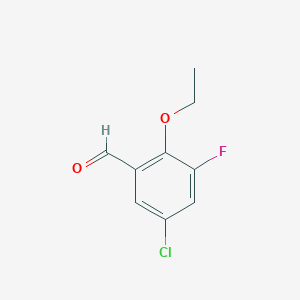
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
